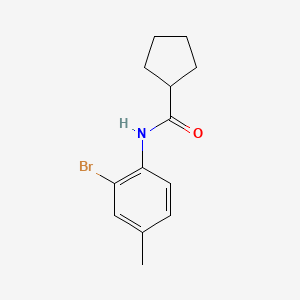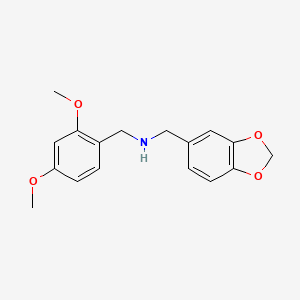![molecular formula C17H14N2O3S B5801735 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound that belongs to the family of thiazole derivatives. It is also known as BTA-EG6 and is widely used in scientific research. This compound has gained significant attention due to its unique properties, which make it an excellent candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves its ability to bind to specific target proteins and modulate their activity. This compound is known to bind to the hydrophobic pockets of proteins and stabilize their structure. This stabilization leads to the inhibition or activation of the protein's function, depending on the specific protein targeted.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the activity of ion channels. Additionally, this compound has been shown to induce protein aggregation, which can be useful in the study of protein misfolding diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BTA-EG6 is its high specificity for target proteins, which makes it an excellent tool for studying protein function. Additionally, this compound is highly soluble in aqueous solutions, which makes it easy to use in various lab experiments. However, one of the limitations of BTA-EG6 is its potential toxicity, which can hinder its use in certain applications.
Orientations Futures
There are several future directions for the use of BTA-EG6 in scientific research. One potential direction is the development of new drugs for the treatment of various diseases using BTA-EG6 as a lead compound. Additionally, the use of BTA-EG6 in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the development of new fluorescent probes using BTA-EG6 as a scaffold is another potential future direction for this compound.
Conclusion:
In conclusion, 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a highly versatile compound that has found numerous applications in scientific research. Its unique properties make it an excellent tool for the study of protein function and the development of new drugs for the treatment of various diseases. With ongoing research, BTA-EG6 is expected to play an increasingly important role in scientific research in the future.
Méthodes De Synthèse
The synthesis of BTA-EG6 involves several steps. Initially, 2-aminobenzothiazole is reacted with 4-bromoaniline to form 4-(2-amino-4-bromophenyl)benzothiazole. This intermediate is then reacted with ethylene glycol to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)phenylamine. Finally, the reaction of this intermediate with ethyl acetoacetate yields 4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-protein interactions and protein-ligand interactions. It has also been used as a tool for the study of protein folding and misfolding. Additionally, BTA-EG6 has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15(9-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPQPXOMIXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)


![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)